ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)-

Description

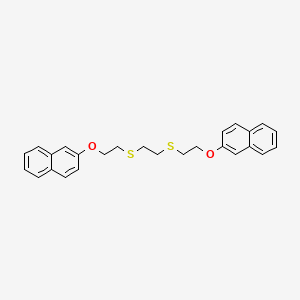

ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- is a bis-substituted ethane derivative featuring two beta-naphthoxy groups connected to the ethane backbone via ethylthio (-S-CH2-CH2-) linkers. The molecule’s structure combines aromatic naphthoxy moieties with thioether functionalities, which may confer unique electronic, solubility, and coordination properties. Such compounds are of interest in materials science, particularly for applications requiring aromatic stacking interactions or sulfur-based reactivity.

Properties

CAS No. |

63938-34-1 |

|---|---|

Molecular Formula |

C26H26O2S2 |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

2-[2-[2-(2-naphthalen-2-yloxyethylsulfanyl)ethylsulfanyl]ethoxy]naphthalene |

InChI |

InChI=1S/C26H26O2S2/c1-3-7-23-19-25(11-9-21(23)5-1)27-13-15-29-17-18-30-16-14-28-26-12-10-22-6-2-4-8-24(22)20-26/h1-12,19-20H,13-18H2 |

InChI Key |

MGMKTHZAZTYTRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCSCCSCCOC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- involves multiple steps, typically starting with the preparation of the naphthoxyethylthio intermediates. These intermediates are then reacted with ethane derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity .

Chemical Reactions Analysis

ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfide groups to thiols or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of ETHANE, 1,2-BIS(beta-(beta-NAPHTHOXY)ETHYLTHIO)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and sulfide groups allow it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analog: 1,2-BIS(2-(2-PYRIDYL)ETHYLTHIO)ETHANE

Key Differences :

- Substituent Groups : Replaces beta-naphthoxy with pyridyl groups .

- Functional Properties : Pyridyl groups are polar, nitrogen-containing heterocycles with strong coordinating ability, whereas beta-naphthoxy groups are bulkier, electron-rich aromatic systems.

- Implications :

- Coordination Chemistry : Pyridyl derivatives are more likely to act as ligands in metal complexes due to nitrogen’s lone pairs . Beta-naphthoxy’s electron-rich nature may favor π-π interactions or charge-transfer complexes.

- Solubility : Pyridyl groups enhance polarity and solubility in polar solvents, while naphthoxy groups may reduce solubility due to hydrophobicity.

Schiff Base Analog: (N1E,N2E)-N1,N2-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine

Key Differences :

- Backbone and Linkers : Uses an ethane-1,2-diamine backbone with imine (-C=N-) and alkoxy (-O-) substituents .

- Functional Properties :

- Reactivity : Schiff bases are redox-active and form stable metal complexes, whereas thioethers exhibit nucleophilic sulfur centers.

- Applications : Schiff bases are explored for biological activity (e.g., antimicrobial) and molecular materials , while thioether-linked compounds may prioritize stability under reducing conditions.

Organophosphorus Analog: 1,2-Bis(dichlorophosphino)ethane

Key Differences :

- Substituent Groups: Phosphorus-based dichlorophosphino (-PCl2) groups replace thioether-naphthoxy systems .

- Functional Properties: Coordination Ability: Phosphines are superior ligands in catalysis (e.g., in cross-coupling reactions) due to strong σ-donor and π-acceptor properties. Stability: Thioethers are less sensitive to oxidation compared to phosphines, which readily oxidize to phosphine oxides.

Biological Activity

ETHANE, 1,2-BIS(beta-(beta-naphthoxy)ethylthio)- is a compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to the compound's pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of ETHANE, 1,2-BIS(beta-(beta-naphthoxy)ethylthio)- consists of two beta-naphthoxy groups attached to a central ethane backbone via thioether linkages. This unique structure contributes to its biological activity, particularly in modulating enzyme functions and cellular processes.

Biological Activity Overview

The biological activity of ETHANE, 1,2-BIS(beta-(beta-naphthoxy)ethylthio)- has been explored in several contexts:

- Anticancer Properties : Preliminary studies indicate that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has shown effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases. It may act as a beta-lactamase inhibitor, which is crucial for overcoming antibiotic resistance in bacterial strains .

- Antioxidant Activity : Research suggests that the compound possesses antioxidant properties, which can protect cells from oxidative stress and related damage .

The mechanisms through which ETHANE, 1,2-BIS(beta-(beta-naphthoxy)ethylthio)- exerts its biological effects include:

- Interaction with Cellular Receptors : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.

- Modulation of Gene Expression : Studies have indicated that it can affect gene expression profiles related to cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in MCF-7 cells | |

| Enzyme Inhibition | Potential beta-lactamase inhibitor | |

| Antioxidant | Reduces oxidative stress |

Case Studies

- Anticancer Activity : A study conducted on the effects of ETHANE, 1,2-BIS(beta-(beta-naphthoxy)ethylthio)- on MCF-7 breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis through caspase activation .

- Enzyme Inhibition : Another investigation focused on the compound's role as a beta-lactamase inhibitor. It was found to effectively restore the activity of beta-lactam antibiotics against resistant bacterial strains by inhibiting the enzyme responsible for antibiotic degradation .

- Oxidative Stress Reduction : A recent study highlighted the antioxidant capacity of the compound, demonstrating its ability to scavenge free radicals and reduce lipid peroxidation in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.